molecular formula C10H10N4O6 B5571182 {1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid

{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid

Cat. No. B5571182
M. Wt: 282.21 g/mol
InChI Key: JBPMXAXHNIDOCA-LYTCUFGASA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the 5-nitrofuran group, including derivatives such as “{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid,” involves various chemical pathways. For instance, reactions of 5-nitro-2-furylpropiolic acid derivatives have been investigated, showcasing methods to obtain 5-nitro-2-furyl-β-aminoacrylates among others, highlighting the synthetic versatility of this chemical class (Sasaki & Shoji, 1968).

Molecular Structure Analysis

The molecular structure of compounds within the 5-nitrofuryl family, including potential derivatives such as our compound of interest, can be characterized by various spectroscopic methods. These compounds often exhibit complex molecular architectures, as demonstrated in studies on their synthesis and structural characterization, which shed light on their molecular configurations (Baul et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the 5-nitrofuryl group often lead to the formation of novel compounds with distinct properties. For example, the transformation of thiadiazole derivatives under the action of bases has been explored, revealing insights into the reactivity and chemical behavior of these compounds, potentially relevant to our compound’s chemical reactions and properties (Maadadi et al., 2017).

properties

IUPAC Name

2-[carbamoyl-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O6/c11-10(17)13(6-9(15)16)12-5-1-2-7-3-4-8(20-7)14(18)19/h1-5H,6H2,(H2,11,17)(H,15,16)/b2-1+,12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPMXAXHNIDOCA-LYTCUFGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N(CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[carbamoyl-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]amino]acetic acid

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